molecular formula C9H12FNO B2796363 1-Amino-1-(2-fluorophenyl)propan-2-ol CAS No. 1226365-81-6

1-Amino-1-(2-fluorophenyl)propan-2-ol

Cat. No.: B2796363
CAS No.: 1226365-81-6
M. Wt: 169.199
InChI Key: DWXYPVJJOLRWQJ-UHFFFAOYSA-N
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Description

1-Amino-1-(2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H12FNO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene, which is then reduced to 2-fluoro-β-phenylethylamine. This intermediate is further reacted with formaldehyde and hydrogen cyanide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.

Major Products Formed:

    Oxidation: Formation of 2-fluoroacetophenone.

    Reduction: Formation of 1-(2-fluorophenyl)propan-2-amine.

    Substitution: Formation of various substituted phenylpropanols.

Scientific Research Applications

1-Amino-1-(2-fluorophenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-fluorophenyl)propan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

    1-Amino-1-(4-fluorophenyl)propan-2-ol: Similar structure but with the fluorine atom at the para position.

    1-Amino-1-(2-chlorophenyl)propan-2-ol: Similar structure with a chlorine atom instead of fluorine.

    1-Amino-1-(2-bromophenyl)propan-2-ol: Similar structure with a bromine atom instead of fluorine.

Uniqueness: 1-Amino-1-(2-fluorophenyl)propan-2-ol is unique due to the presence of the fluorine atom at the ortho position, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-amino-1-(2-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXYPVJJOLRWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226365-81-6
Record name 1-amino-1-(2-fluorophenyl)propan-2-ol
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